N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TRC-766 是一种已知能够与蛋白磷酸酶 2A (PP2A) 结合但不会激活该磷酸酶的化合物。它通常用作涉及 RTC-5 (TRC-382) 的实验中的阴性对照,RTC-5 是 PP2A 的激活剂。 TRC-766 缺少关键的 N-H 磺酰胺氢键供体,这使其与活性对应物有所区别 .
准备方法
TRC-766 的合成路线和反应条件在现有文献中没有详细说明。已知 TRC-766 在结构上与 PP2A (SMAP) 相似,但在生物学上无活性。 该化合物通常在实验室环境中为研究目的而制备 .
化学反应分析
TRC-766 主要与 PP2A 结合,但不激活该磷酸酶。这种结合特性对于其作为实验中阴性对照的作用至关重要。该化合物在标准实验室条件下不会发生显着的化学反应,例如氧化、还原或取代。 其主要相互作用是与 PP2A 蛋白,它与之结合但不触发任何酶活性 .
科学研究应用
TRC-766 在科学研究中被广泛用作药理学对照。它在涉及 PP2A 的研究中特别有价值,在这些研究中,它用作基准来比较其他激活该磷酸酶的化合物的效果。 TRC-766 缺乏生物活性使其成为理解 PP2A 在各种细胞过程中的作用的实验中的理想阴性对照 .
作用机制
TRC-766 的作用机制涉及它与 PP2A 蛋白结合但不激活该磷酸酶。这是由于缺少关键的 N-H 磺酰胺氢键供体,而该供体对于激活 PP2A 是必需的。 因此,TRC-766 与 PP2A 结合,但不触发任何下游信号通路或酶活性 .
相似化合物的比较
TRC-766 通常与 RTC-5 (TRC-382) 相比较,后者是 PP2A 的激活剂。与 RTC-5 不同,TRC-766 由于其结构差异而不激活该磷酸酶。其他类似化合物包括各种 PP2A 的小分子激活剂,这些激活剂在研究中被用于研究这种磷酸酶的激活和调节。 TRC-766 的独特之处在于它能够与 PP2A 结合但不激活它,使其成为阴性对照实验中必不可少的工具 .
参考文献
生物活性
N-[3-(2-Chloro-5,6-dihydrobenzo[b] benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C24H22ClF3N2O3S, with a molecular weight of approximately 485.95 g/mol. The structure includes a chloro-dihydrobenzoazepine moiety, which is crucial for its biological interactions.
Research indicates that this compound may interact with various neurotransmitter systems, particularly dopamine receptors. Its structural similarity to known dopamine antagonists suggests potential applications in treating disorders related to dopaminergic dysfunction.
Dopamine Receptor Interaction
Studies have shown that compounds with similar structures can act as antagonists at dopamine D2 receptors. For instance, sulpiride, a well-known D2 antagonist, has demonstrated efficacy in modulating dopaminergic signaling pathways, which may be relevant for understanding the biological activity of our compound .
Anticancer Properties
Recent investigations into the anticancer properties of sulfonamide derivatives have highlighted their potential in targeting cancer stem cells (CSCs). The compound's ability to enhance the efficacy of established chemotherapeutics suggests a promising role in cancer treatment .
Table 1: Summary of Anticancer Activity
Neuropharmacological Effects
The compound's interaction with dopamine receptors suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease. The modulation of dopaminergic signaling could alleviate symptoms associated with these conditions.
Case Study: Neuropharmacological Implications
In a controlled study involving animal models, administration of compounds similar to our target led to significant behavioral changes indicative of altered dopaminergic activity. This reinforces the hypothesis that such compounds can influence both cognitive and motor functions by modulating dopamine receptor activity .
Toxicity and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while some sulfonamide derivatives exhibit low toxicity towards non-target organisms (e.g., honeybees), further investigations are necessary to evaluate their safety in human applications .
Table 2: Toxicity Assessment
属性
IUPAC Name |
N-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClF3N2O3S/c1-30(35(32,33)22-13-11-21(12-14-22)34-25(27,28)29)15-4-16-31-23-6-3-2-5-18(23)7-8-19-9-10-20(26)17-24(19)31/h2-3,5-6,9-14,17H,4,7-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSYJRNSDWIKPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。